molecular formula C18H22N4O B12179707 2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Cat. No.: B12179707
M. Wt: 310.4 g/mol
InChI Key: SQVKWWFQMIFHIX-UHFFFAOYSA-N
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Description

2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand for various receptors in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through the reaction of phenylamine with ethylene glycol in the presence of a catalyst.

    Cyclopentapyridazinone Formation: The next step involves the cyclization of the intermediate product with a suitable reagent to form the cyclopentapyridazinone core.

    Final Coupling: The final step is the coupling of the piperazine derivative with the cyclopentapyridazinone core under specific conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interaction with various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. This interaction can modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of dopamine and serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-phenylpiperazin-1-yl)methyl]-2,3-dihydro-1H-inden-1-one
  • 2-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Uniqueness

2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is unique due to its specific structural configuration, which allows for selective binding to certain receptors. This selectivity can result in distinct pharmacological profiles compared to other similar compounds.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

InChI

InChI=1S/C18H22N4O/c23-18-13-15-5-4-8-17(15)19-22(18)14-20-9-11-21(12-10-20)16-6-2-1-3-7-16/h1-3,6-7,13H,4-5,8-12,14H2

InChI Key

SQVKWWFQMIFHIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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